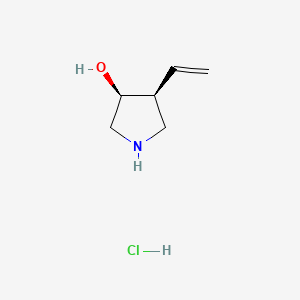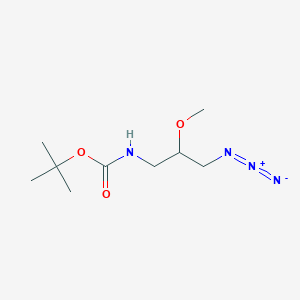
tert-butyl N-(3-azido-2-methoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate is a chemical compound with the molecular formula C9H18N4O3 and a molecular weight of 230.3 g/mol.
Preparation Methods
The synthesis of tert-butyl N-(3-azido-2-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-azido-2-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-azido-2-methoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry to label and track biomolecules in living systems . The compound’s ability to form stable linkages makes it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with hydroxyl groups instead of an azido group, used in different synthetic applications.
Tert-butyl (3-azidopropyl)carbamate: Another azido-containing carbamate used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the azido group and the methoxypropyl moiety, which provides distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C9H18N4O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-(3-azido-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-5-7(15-4)6-12-13-10/h7H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
DBUNVROETSLFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


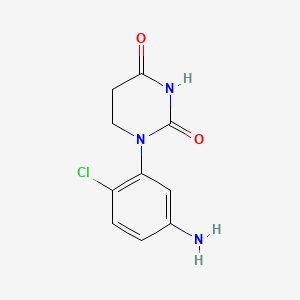
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
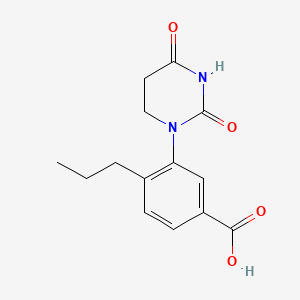
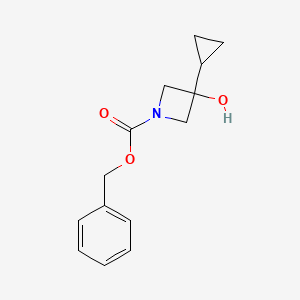
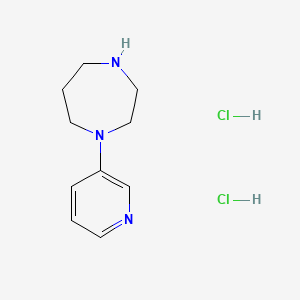

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
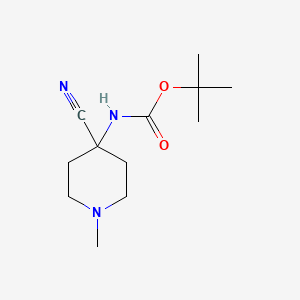
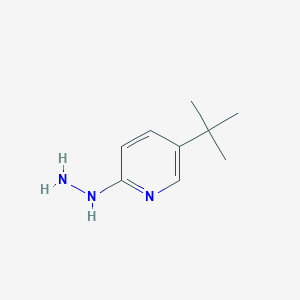
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
